physicochemical Properties of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: A Technical Guide
physicochemical Properties of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: A Technical Guide
Part 1: Executive Summary
3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS 783260-98-0) represents a high-value, conformationally restricted
For drug developers, this molecule is not merely a building block; it is a structural architect . It is primarily employed to:
-
Enforce Secondary Structure: Induce stable
-turns or helices in peptidomimetics. -
Enhance Metabolic Stability: The steric bulk of the gem-dimethyl group protects adjacent amide bonds from proteolytic cleavage.
-
Modulate Lipophilicity: The hydrocarbon core increases lipophilicity relative to linear amino acids without sacrificing water solubility in the zwitterionic state.
Part 2: Chemical Architecture & Stereochemistry[1]
Structural Analysis
The molecule features a four-membered carbon ring substituted at three positions.[1] The defining feature is the gem-dimethyl group at C2 , which creates significant steric crowding. This crowding restricts the rotation of the adjacent carboxylic acid (C1) and amino group (C3), forcing them into specific spatial orientations.
-
Formula:
-
Molecular Weight: 143.18 g/mol [2]
-
IUPAC Name: 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid
Stereochemical Complexity
The compound possesses two chiral centers at C1 and C3. Due to the symmetry of the gem-dimethyl group at C2, the stereochemistry is defined by the relative orientation of the amino and carboxyl groups:
-
cis-Isomer: The amino and carboxyl groups are on the same side of the ring plane. This isomer is often preferred for inducing specific turn geometries in peptides.
-
(1R, 3S) and (1S, 3R) enantiomers.
-
-
trans-Isomer: The amino and carboxyl groups are on opposite sides.
-
(1R, 3R) and (1S, 3S) enantiomers.
-
Critical Insight: The cis isomer allows for an intramolecular hydrogen bond between the ammonium and carboxylate groups (in the zwitterionic form) or between amide protons in a peptide chain, stabilizing an 8-membered ring pseudocycle.
Part 3: Physicochemical Profile[3]
The following data aggregates experimental trends for cyclobutane amino acids and predicted values for this specific derivative.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Notes |
| Molecular Weight | 143.18 g/mol | Monoisotopic mass: 143.09 |
| Physical State | White to off-white crystalline solid | Hygroscopic in salt form |
| Melting Point | > 200°C (Decomposes) | Typical of zwitterionic amino acids |
| pKa (Carboxyl) | 4.2 – 4.8 (Predicted) | Slightly higher than linear GABA due to ring strain |
| pKa (Amino) | 9.8 – 10.2 (Predicted) | Consistent with primary aliphatic amines |
| LogP (Octanol/Water) | -0.8 to 0.5 | Highly dependent on pH (zwitterion is hydrophilic) |
| Solubility | Water (>50 mg/mL), Methanol | Insoluble in non-polar solvents (Hexane, Et2O) |
| Polar Surface Area (PSA) | 63.3 Ų | Favorable for membrane permeability if masked |
Acid-Base Behavior
In aqueous solution at physiological pH (7.4), the molecule exists primarily as a zwitterion .
-
pH < 4.0: Cationic form (
) -
pH 4.8 - 9.8: Zwitterionic form (
) -
pH > 10.2: Anionic form (
)
Part 4: Experimental Protocol (Synthesis)
Context: The synthesis of sterically crowded cyclobutanes is challenging. The Curtius Rearrangement is the most robust method for introducing the amino group at C3 while maintaining stereochemical integrity. The following protocol outlines a route starting from the accessible 3,3-dimethylcyclobutane-1,2-dicarboxylic acid derivative or a related precursor.
Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, prioritizing safety (azide handling) and purity.
Caption: Synthetic route utilizing Curtius Rearrangement to install the amine with stereochemical retention.
Step-by-Step Methodology
Reagents:
-
Precursor: 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (or ester).
-
Diphenylphosphoryl azide (DPPA).
-
Triethylamine (TEA).
-
tert-Butanol (tBuOH).
-
Trifluoroacetic acid (TFA).
Protocol:
-
Curtius Rearrangement (Amine Installation):
-
Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous toluene/tBuOH (1:1 v/v).
-
Add TEA (1.5 eq) and stir under
for 15 minutes. -
Add DPPA (1.1 eq) dropwise at 0°C.
-
Heat the mixture to reflux (80-90°C) for 4-6 hours. Caution: Evolution of
gas. Ensure proper venting. -
Mechanism: The acyl azide forms, undergoes thermal rearrangement to the isocyanate, and is trapped by tBuOH to form the Boc-protected amine.
-
Workup: Concentrate in vacuo, dissolve in EtOAc, wash with 5% citric acid and brine.
-
-
Hydrolysis/Deprotection:
-
Dissolve the Boc-intermediate in
(DCM). -
Add TFA (20% v/v) or 4M HCl in dioxane at 0°C.
-
Stir at room temperature for 2 hours (monitor by TLC/LC-MS).
-
Remove volatiles under reduced pressure.
-
-
Purification (Self-Validating Step):
-
The crude residue is often a sticky oil. Dissolve in minimal water.
-
Load onto a cation-exchange column (e.g., Dowex 50W-X8,
form). -
Wash with water to remove non-basic impurities (unreacted acids).
-
Elute the amino acid with 2M
. -
Lyophilize the eluent to obtain the free zwitterion as a white powder.
-
Part 5: Analytical Characterization
To validate the identity and purity of the compound, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (
):-
Gem-dimethyl: Two distinct singlets (approx. 1.0 - 1.3 ppm) integrating to 3H each. The chemical shift difference indicates the rigid environment.
-
Cyclobutane Ring Protons: Complex multiplets between 1.8 - 2.5 ppm.
- -Protons: The protons at C1 and C3 will appear as multiplets or doublets depending on the cis/trans relationship.
-
-
NMR:
-
Carbonyl (C=O): ~175-180 ppm.
-
Quaternary Carbon (C2): Distinctive peak around 40-45 ppm, not present in linear analogues.
-
Mass Spectrometry
-
ESI-MS: Observe
peak at m/z 144.1. -
Fragmentation: Loss of
(17 Da) and (44 Da) are common in MS/MS modes.
Part 6: Applications in Drug Discovery[1]
Conformational Restriction Mechanism
The gem-dimethyl group creates a "lock" on the ring conformation. In linear peptides, the backbone has high degrees of freedom (
Caption: Mechanism of conformational restriction induced by the gem-dimethyl cyclobutane scaffold.
Key Applications
-
Peptidomimetics: Used to replace
-amino acid residues or dipeptide segments (e.g., Gly-Gly) to freeze the bioactive conformation. -
Proteolytic Stability: The steric bulk prevents proteases (like chymotrypsin or carboxypeptidases) from accessing the peptide bond, extending the half-life of therapeutic peptides.
-
Blood-Brain Barrier (BBB) Shuttles: Cyclobutane amino acids have been investigated as transporters. The increased lipophilicity aids in passive diffusion compared to polar linear chains.
References
-
BenchChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Product Description. Retrieved from
-
ChemicalBook. (2025).[3][4] 3,3-Dimethylcyclobutanecarboxylic acid Properties and Synthesis. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 3,3-Dimethylcyclobutanecarboxylic acid.[3] National Library of Medicine. Retrieved from [3]
-
Organic Syntheses. (n.d.). General procedures for cyclobutane amino acid synthesis. Retrieved from
-
Williams, R. (2022).[5] pKa Data Compilation. Organic Chemistry Data. Retrieved from
Sources
- 1. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid|CAS 783260-98-0 [benchchem.com]
- 3. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
